molecular formula C8H16O3 B15321719 methyl (S)-3-hydroxyheptanoate

methyl (S)-3-hydroxyheptanoate

Cat. No.: B15321719
M. Wt: 160.21 g/mol
InChI Key: XSRWENVOBJMPPL-ZETCQYMHSA-N
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Description

Methyl (S)-3-hydroxyheptanoate is an organic compound that belongs to the class of esters It is characterized by a hydroxyl group (-OH) attached to the third carbon of a heptanoate chain, with a methyl group esterified at the terminal carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-3-hydroxyheptanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxyheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of methyl (S)-3-oxooctanoate using a suitable reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction step converts the keto group to a hydroxyl group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts such as lipases to catalyze the esterification reaction. This method offers advantages in terms of selectivity and environmental sustainability. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-hydroxyheptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using strong reducing agents such as LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Methyl (S)-3-oxooctanoate.

    Reduction: Methyl (S)-3-hydroxyheptanol.

    Substitution: Various substituted heptanoates depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-3-hydroxyheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of methyl (S)-3-hydroxyheptanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Methyl (S)-3-hydroxyheptanoate can be compared with other similar compounds such as:

    Methyl ®-3-hydroxyheptanoate: The enantiomer of the compound, which may exhibit different biological activities and reactivity.

    Methyl 3-hydroxybutanoate: A shorter-chain analog with similar functional groups but different physical and chemical properties.

    Methyl 3-hydroxydecanoate: A longer-chain analog with potentially different solubility and reactivity profiles.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl (3S)-3-hydroxyheptanoate

InChI

InChI=1S/C8H16O3/c1-3-4-5-7(9)6-8(10)11-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

XSRWENVOBJMPPL-ZETCQYMHSA-N

Isomeric SMILES

CCCC[C@@H](CC(=O)OC)O

Canonical SMILES

CCCCC(CC(=O)OC)O

Origin of Product

United States

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